1,2-Diazabicyclo[2.2.2]octan-3-one CAS 1632-26-4 physical and chemical properties
1,2-Diazabicyclo[2.2.2]octan-3-one CAS 1632-26-4 physical and chemical properties
1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4): Structural Mechanics, Synthesis, and Advanced Applications
Executive Summary As modern drug discovery and materials science pivot toward three-dimensional, sp³-rich architectures to improve pharmacokinetic profiles and material rigidity, bridged bicyclic systems have emerged as privileged scaffolds. 1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4) is a highly specialized, [1]. Featuring a rigid [2.2.2] bicyclic framework, this compound serves as a critical synthetic hub for generating downstream diazabicyclooctane derivatives and for probing complex stereoelectronic phenomena, such as [2]. This technical guide provides an in-depth analysis of its physicochemical properties, structural mechanics, and field-validated synthetic protocols.
Physicochemical Profiling and Structural Mechanics
To effectively utilize 1,2-diazabicyclo[2.2.2]octan-3-one, one must first understand the baseline parameters that dictate its handling and reactivity.
Table 1: Quantitative Chemical and Physical Data
| Property | Value |
| Chemical Name | 1,2-Diazabicyclo[2.2.2]octan-3-one |
| CAS Registry Number | 1632-26-4[1] |
| Molecular Formula | C6H10N2O[1] |
| Molecular Weight | 126.159 g/mol [3] |
| SMILES String | O=C1NN2CCC1CC2[1] |
| InChI | InChI=1S/C6H10N2O/c9-6-5-1-3-8(7-6)4-2-5/h5H,1-4H2,(H,7,9)[1] |
| Structural Class | Bridged Bicyclic Hydrazide / Lactam |
Causality in Structural Mechanics: The chemical behavior of 1632-26-4 is entirely dictated by the extreme steric constraints of the [2.2.2] octane cage. In typical acyclic amides or hydrazides, the nitrogen lone pair delocalizes into the adjacent carbonyl π∗ orbital, enforcing a planar, sp²-like geometry. However, the bridged bicyclic framework of 1632-26-4 restricts the N2 nitrogen from achieving perfect planarity, introducing a degree of pyramidalization. This structural tension alters the compound's nucleophilicity. Because the carbonyl group pulls electron density away from N2, the N1 nitrogen (the secondary amine in the hydrazine linkage) remains the primary site for electrophilic attack. This allows for highly selective functionalization, such as[2].
Applications in Advanced Organic and Medicinal Chemistry
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Probing Nitrogen Inversion Dynamics: The synthesis of N-chlorohydrazines from 1,2-diazabicyclo[2.2.2]octan-3-one has been pivotal in physical organic chemistry. By locking the hydrazine moiety within the[2.2.2] system, researchers can use dynamic Nuclear Magnetic Resonance (DNMR) to observe —a stereomutation process that is usually too rapid to detect in acyclic systems at room temperature[2].
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Precursor to 1,2-Diazabicyclo[2.2.2]octane: CAS 1632-26-4 is the primary synthetic precursor to the [4]. This reduced analog is structurally related to the ubiquitous catalyst DABCO (1,4-diazabicyclo[2.2.2]octane) but offers a unique adjacent-nitrogen topology, making it a valuable bidentate ligand and a rigid spacer in supramolecular chemistry.
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Medicinal Chemistry Scaffold: The incorporation of rigid, polar bicyclic motifs improves the aqueous solubility and metabolic stability of drug candidates. The 3-one derivative acts as a versatile vector, allowing medicinal chemists to append pharmacophores at the N1 position while utilizing the ketone for further functionalization (e.g., reductive amination or Grignard addition).
Visualizing the Synthetic and Functionalization Pathways
The following diagram maps the logical flow from the 3-one scaffold to its key derivatives, highlighting its role as a central synthetic hub.
Fig 1: Synthetic workflow and downstream functionalization of 1,2-Diazabicyclo[2.2.2]octan-3-one.
Step-by-Step Experimental Protocol: Reduction to 1,2-Diazabicyclo[2.2.2]octane
Expertise & Experience Note: When reducing the lactam carbonyl of 1632-26-4 to yield [4], standard aqueous workups inevitably result in catastrophic yield losses. The resulting diamine is highly polar and water-soluble. Employing a strict Fieser workup is non-negotiable; it sequesters the aluminum byproducts into a crisp, filterable solid, leaving the polar bicyclic product entirely in the organic phase.
Reagents:
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1,2-Diazabicyclo[2.2.2]octan-3-one (CAS 1632-26-4): 1.0 eq
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Lithium Aluminum Hydride (LiAlH₄): 2.5 eq
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Anhydrous Tetrahydrofuran (THF): 0.2 M relative to substrate
Step 1: Hydride Suspension Setup
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Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.
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Suspend LiAlH₄ (2.5 eq) in anhydrous THF.
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Causality: An excess of hydride is required because the acidic N1 proton of the hydrazide will rapidly quench the first equivalent of LiAlH₄, evolving H₂ gas before the carbonyl reduction can commence.
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Step 2: Substrate Addition and Reflux
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Dissolve 1,2-diazabicyclo[2.2.2]octan-3-one in a minimal volume of anhydrous THF.
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Add the substrate solution dropwise to the LiAlH₄ suspension at 0 °C to control the exothermic deprotonation.
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Once addition is complete, heat the reaction to reflux (65 °C) for 12 hours.
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Self-Validating Checkpoint: Remove a 0.1 mL aliquot, quench carefully with wet ether, and analyze via FTIR. The complete disappearance of the strong lactam C=O stretch (~1670–1690 cm⁻¹) confirms full conversion.
Step 3: Fieser Workup (Critical Step)
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Cool the reaction mixture to 0 °C.
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For every x grams of LiAlH₄ used, sequentially and cautiously add:
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x mL of distilled H₂O (Dropwise! Vigorous H₂ evolution).
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x mL of 15% aqueous NaOH.
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3x mL of distilled H₂O.
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Stir vigorously for 30 minutes until the gray suspension transforms into a granular, snow-white precipitate.
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Causality: This specific stoichiometric addition forces the formation of an insoluble sodium aluminate matrix, trapping water and preventing the formation of an emulsion that would otherwise sequester the water-soluble product.
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Step 4: Isolation
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Filter the white suspension through a pad of Celite, washing the filter cake generously with hot THF or diethyl ether.
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Concentrate the filtrate under reduced pressure to afford [4] in high purity (~84% yield).
Conclusion
1,2-Diazabicyclo[2.2.2]octan-3-one is far more than a simple heterocyclic building block. Its unique bridged architecture enforces stereoelectronic constraints that make it an invaluable tool for physical organic chemists studying nitrogen inversion[2], and a highly effective precursor for the synthesis of complex, 3D-rich pharmaceutical scaffolds[4]. By adhering to rigorous, moisture-free synthetic techniques and specialized isolation protocols, researchers can fully leverage this compound's potential in advanced chemical design.
References
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Fisher Scientific. "1,2-Diazabicyclo[2.2.2]octan-3-one, TRC". Fisher Scientific Catalog. Available at:[Link]
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Molport. "1,2-diazabicyclo[2.2.2]octan-3-one". Molport Chemical Database. Available at:[Link]
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Chemsrc. "1,2-diaza-bicyclo[2.2.2]octane | CAS#:329-94-2". Chemsrc Database. Available at:[Link]
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ResearchGate. "Chirality of the trisubstituted nitrogen center – XRD, dynamic NMR, and DFT investigation...". ResearchGate / Journal Publications. Available at:[Link]
